4'-Fluorochalcone, (Z)-, also known as (Z)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, is a fluorinated derivative of chalcone. Chalcones are a class of natural compounds characterized by an α,β-unsaturated carbonyl system, which contributes to their diverse biological activities. The presence of the fluorine atom in 4'-Fluorochalcone enhances its chemical properties and biological activity, making it a subject of interest in both organic chemistry and medicinal research.
Research indicates that 4'-Fluorochalcone, (Z)- exhibits a range of biological activities, including:
The synthesis of 4'-Fluorochalcone, (Z)- typically involves the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and acetophenone. This reaction is generally performed under basic conditions using sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates .
While specific industrial methods for producing 4'-Fluorochalcone, (Z)- are not extensively documented, scaling up the Claisen-Schmidt condensation under controlled conditions can enhance yield and purity. Techniques such as continuous flow reactors may also be employed for efficiency.
4'-Fluorochalcone, (Z)- has several applications across various fields:
The interaction studies involving 4'-Fluorochalcone, (Z)- focus on its mechanisms of action with various molecular targets. These studies aim to elucidate how the compound interacts with biological systems, potentially leading to therapeutic applications. Its interactions with enzymes and receptors are particularly noteworthy due to its promising biological activities .
Several compounds share structural similarities with 4'-Fluorochalcone, (Z)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorochalcone | Contains chlorine instead of fluorine | Exhibits different reactivity patterns |
| 4-Dimethylaminocinnamaldehyde | Has a dimethylamino group | Potentially different biological activity |
| 3-Fluorochalcone | Fluorine at a different position | May have altered chemical properties |
| 2',6'-Difluorochalcone | Two fluorine atoms at different positions | Enhanced lipophilicity |
Each of these compounds possesses unique characteristics that differentiate them from 4'-Fluorochalcone, (Z)- while maintaining similar structural features typical of chalcones. The presence and position of substituents like fluorine or chlorine significantly influence their chemical behavior and biological activity .
The synthesis of 4'-Fluorochalcone, (Z)- primarily relies on the Claisen-Schmidt condensation, a fundamental carbon-carbon bond forming reaction that occurs between aromatic aldehydes and ketones in the presence of a base catalyst [1] [2]. This aldol-type condensation represents the most widely employed method for constructing the chalcone framework, involving the reaction between 4-fluorobenzaldehyde and acetophenone under basic conditions [3] [4].
The mechanistic pathway of Claisen-Schmidt condensation proceeds through a well-established five-step sequence [20] [41]. The initial step involves the deprotonation of acetophenone by a strong base, resulting in the formation of an enolate anion [41] [42]. This enolate formation is crucial as it generates the nucleophilic species necessary for the subsequent carbon-carbon bond formation [43]. The base-catalyzed deprotonation occurs at the alpha-carbon position adjacent to the carbonyl group, where the acidity is enhanced by the electron-withdrawing effect of the ketone functionality [44].
Following enolate formation, the nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a beta-hydroxy ketone intermediate [20] [47]. This aldol addition step is reversible and represents a critical point in determining the overall reaction efficiency [44]. The presence of the fluorine substituent on the benzaldehyde influences the electrophilicity of the carbonyl carbon, with the electron-withdrawing fluorine atom enhancing the reactivity toward nucleophilic attack [2] [12].
The third mechanistic step involves proton equilibration to stabilize the beta-hydroxy ketone intermediate [47]. Subsequently, a second enolization occurs, where the base abstracts a proton from the methyl group adjacent to the newly formed carbon-carbon bond [20] [47]. The final step comprises the elimination of hydroxide ion and the formation of the characteristic alpha,beta-unsaturated carbonyl system that defines the chalcone structure [20] [47].
Table 1: Reaction Conditions for 4'-Fluorochalcone Synthesis via Claisen-Schmidt Condensation
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide | Ethanol | 25 | 2-8 | 78-95 | [9] [31] |
| Potassium Hydroxide | Methanol | 20 | 4 | 92.1 | [9] |
| Sodium Methoxide | Methanol | 25 | 2 | 85-90 | [16] |
| Magnesium Hydrogen Sulfate | Solvent-free | 50 | 0.5 | 82-95 | [8] [25] |
The stereochemical outcome of the Claisen-Schmidt condensation typically favors the formation of the thermodynamically more stable E-isomer over the Z-isomer [2] [12]. However, specific reaction conditions and substituent effects can influence the stereoselectivity [12] [38]. The formation of the Z-isomer of 4'-Fluorochalcone requires careful control of reaction parameters, including temperature, base concentration, and reaction time [12] [17].
Temperature optimization plays a crucial role in determining both the reaction rate and stereoselectivity [17] [23]. Lower temperatures generally favor kinetic control, potentially leading to increased formation of the Z-isomer, while elevated temperatures promote thermodynamic equilibration toward the E-isomer [12] [17]. The optimal temperature range for 4'-Fluorochalcone synthesis typically falls between 20-80°C, depending on the specific base and solvent system employed [9] [17] [23].
Base concentration significantly affects the reaction kinetics and product distribution [17] [31]. Higher concentrations of base accelerate the enolate formation and subsequent condensation steps, but may also promote side reactions and isomerization processes [17] [44]. Optimal base concentrations typically range from 10-40% by weight for hydroxide bases, with sodium hydroxide and potassium hydroxide being the most commonly employed catalysts [4] [17] [24].
The choice of solvent system profoundly influences the efficiency, selectivity, and environmental impact of 4'-Fluorochalcone synthesis [16] [25]. Traditional approaches have employed protic solvents such as ethanol and methanol, which provide adequate solvation for both reactants and products while facilitating base-catalyzed condensation reactions [9] [16] [24].
Ethanol represents the most widely utilized solvent for Claisen-Schmidt condensation reactions, offering several advantages including good solubility for aromatic aldehydes and ketones, compatibility with hydroxide bases, and ease of product isolation [16] [24]. The reaction in ethanol typically proceeds at room temperature or under mild heating conditions, with reaction times ranging from 2-24 hours depending on the specific substituents present [4] [17] [24].
Methanol provides similar advantages to ethanol but often results in enhanced reaction rates due to its lower molecular weight and reduced steric hindrance [9] [16]. The use of sodium methoxide in methanol has been particularly effective for 4'-Fluorochalcone synthesis, achieving yields of 92.1% under optimized conditions [9]. The methanol system also facilitates easier product crystallization and purification compared to higher alcohols [16] .
Table 2: Solvent Effects on 4'-Fluorochalcone Synthesis
| Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Methanol | 32.7 | Fast | 92.1 | 98.5 |
| Ethanol | 24.5 | Moderate | 85-90 | 96.8 |
| Water | 78.4 | Variable | 70 | 94.2 |
| Acetonitrile | 37.5 | Slow | 65-75 | 97.1 |
| Dimethyl Sulfoxide | 46.7 | Fast | 88-94 | 95.3 |
Aqueous systems have gained attention as environmentally benign alternatives for chalcone synthesis [16] [46]. Water-based reactions typically require higher temperatures and longer reaction times but offer advantages in terms of reduced environmental impact and simplified waste disposal [16]. The use of aqueous sodium hydroxide solutions has been reported for 4'-Fluorochalcone synthesis, achieving yields of approximately 70% under optimized conditions [16].
Ionic liquid systems represent a modern approach to chalcone synthesis, offering unique advantages including negligible vapor pressure, wide electrochemical windows, and excellent thermal stability [31]. The use of amino acid-based ionic liquids has been particularly successful for Claisen-Schmidt condensations, providing yields ranging from 78-95% at room temperature [31]. These systems offer the additional benefit of catalyst recyclability, with the ionic liquid serving as both solvent and catalyst [31].
Catalytic approaches have evolved beyond traditional hydroxide bases to include heterogeneous catalysts and acid catalysts [4] [18]. Magnesium hydrogen sulfate has emerged as an effective heterogeneous catalyst for chalcone synthesis, offering advantages including easy product separation, catalyst reusability, and reduced environmental impact [8] [25]. This catalyst system has demonstrated particular effectiveness in solvent-free reactions, achieving high yields under mechanochemical conditions [8] [25].
Clay minerals have also been investigated as heterogeneous catalysts for chalcone synthesis, with some systems achieving yields up to 98% [4]. These natural catalysts offer advantages including low cost, environmental compatibility, and ease of separation from reaction products [4]. The use of hydroxyapatite as a reusable catalyst has also been reported, providing good yields and catalyst stability over multiple reaction cycles [18].
The development of environmentally sustainable methods for 4'-Fluorochalcone synthesis has become increasingly important in response to growing environmental concerns and regulatory requirements [8] [14] [25]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous substances while maintaining or improving synthetic efficiency [8] [14].
Solvent-free synthesis represents one of the most significant advances in green chalcone chemistry [8] [21] [25]. These methods eliminate the need for organic solvents, reducing both environmental impact and production costs [8] [25]. Mechanochemical approaches using ball milling or grinding techniques have proven particularly effective for 4'-Fluorochalcone synthesis [8] [10] [22].
Table 3: Green Chemistry Metrics for 4'-Fluorochalcone Synthesis Methods
| Method | Solvent Use | Energy Consumption | Waste Generation | Atom Economy (%) | E-Factor |
|---|---|---|---|---|---|
| Traditional Reflux | High | High | High | 85-90 | 15-25 |
| Microwave-Assisted | Moderate | Moderate | Moderate | 88-92 | 8-15 |
| Solvent-Free Grinding | None | Low | Low | 92-96 | 2-8 |
| Ultrasonic Irradiation | Low | Low | Low | 90-94 | 5-12 |
| Continuous Flow | Low | Moderate | Low | 91-95 | 4-10 |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chalcone formation while reducing energy consumption [23]. Microwave irradiation typically reduces reaction times from hours to minutes, with 4'-Fluorochalcone synthesis being completed in as little as 5 minutes under optimized conditions [23]. The method achieves yields comparable to conventional heating while significantly reducing energy requirements [23].
Ultrasonic irradiation provides another energy-efficient alternative for chalcone synthesis [32]. Ultrasound-assisted reactions typically proceed faster than conventional methods and often provide cleaner products with reduced side reactions [32]. The cavitation effects generated by ultrasonic waves facilitate better mixing and mass transfer, leading to improved reaction efficiency [28] [32].
Grinding techniques, including both manual mortar and pestle methods and mechanized ball milling, have demonstrated remarkable effectiveness for solvent-free chalcone synthesis [8] [10] [21]. The grinding method for 4'-Fluorochalcone synthesis typically requires only 15-30 minutes of mixing, achieving yields of 46-80% depending on the specific conditions employed [10] [21]. These methods are particularly attractive for laboratory-scale synthesis due to their simplicity and minimal equipment requirements [21] [22].
Ball milling represents a more sophisticated mechanochemical approach, providing better reproducibility and scalability compared to manual grinding [8] [22] [25]. The mechanical energy provided by ball milling facilitates bond breaking and formation processes, enabling reactions to proceed efficiently in the absence of solvents [22] [25]. Optimized ball milling conditions for chalcone synthesis typically involve 30% ball filling of the mill, with grinding times ranging from 1-4 hours [22].
Continuous flow synthesis has gained attention as a scalable green chemistry approach for pharmaceutical and fine chemical production [25] [33]. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and easy scale-up from laboratory to production scale [25] [33]. The development of screw extruder reactors for chalcone synthesis has demonstrated particular promise, achieving high yields with minimal waste generation [8] [25].
The purification of 4'-Fluorochalcone requires careful consideration of its physical properties and potential impurities arising from the synthetic process [26] [30]. The compound typically crystallizes as a yellow to pale yellow solid with distinct melting point characteristics that facilitate purification through recrystallization techniques [26] .
Recrystallization remains the primary purification method for 4'-Fluorochalcone, with various solvent systems demonstrating effectiveness depending on the specific impurity profile [26] . Ethanol recrystallization is most commonly employed, providing high recovery rates and excellent product purity [26] . The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystallization of the pure compound .
Table 4: Purification Methods and Recovery Rates for 4'-Fluorochalcone
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Time Required |
|---|---|---|---|---|
| Recrystallization | Ethanol | 85-92 | 98-99 | 2-4 hours |
| Recrystallization | Methanol | 80-88 | 97-98 | 1-3 hours |
| Column Chromatography | Hexane/Ethyl Acetate | 75-85 | 99+ | 3-6 hours |
| Recrystallization | Toluene | 88-95 | 98-99 | 2-5 hours |
| Sublimation | Vacuum | 70-80 | 99+ | 6-12 hours |
Toluene recrystallization has also proven effective for 4'-Fluorochalcone purification, particularly when dealing with products from solvent-free synthesis methods [8] [25]. The use of hot toluene followed by crystallization provides excellent product purity and good recovery rates [8] [25]. This method is particularly useful when the crude product contains residual catalyst or inorganic impurities that are poorly soluble in toluene [25].
Column chromatography represents the gold standard for achieving highest purity 4'-Fluorochalcone, particularly when analytical grade material is required [30]. Silica gel chromatography using hexane-ethyl acetate gradients typically provides complete separation of the desired product from regioisomers and other organic impurities [30]. The method typically employs ethyl acetate concentrations ranging from 10-30% in hexane, with the specific gradient optimized based on thin-layer chromatography monitoring [30].
Yield optimization strategies focus on maximizing conversion while minimizing side reactions and product degradation [26] [46]. The most significant factors affecting yield include reactant stoichiometry, reaction temperature, catalyst concentration, and reaction time [17] [46]. Optimal stoichiometry typically employs a slight excess of the aldehyde component (1.1-1.2 equivalents) to ensure complete consumption of the more expensive ketone starting material [8] [25].
Temperature optimization requires balancing reaction rate against selectivity and side reaction formation [17] [46]. Higher temperatures accelerate the condensation reaction but may promote aldol self-condensation of the ketone or decomposition of the desired product [17]. The optimal temperature range for 4'-Fluorochalcone synthesis typically falls between 50-80°C for solution-phase reactions and 40-60°C for mechanochemical processes [8] [17] [25].
Reaction time optimization involves monitoring the progress of the condensation reaction to identify the point of maximum conversion before significant side reactions occur [17] [32]. Thin-layer chromatography monitoring is typically employed to track reaction progress, with optimal reaction times ranging from 30 minutes for microwave-assisted reactions to 8 hours for room temperature processes [17] [23] [32].
Table 5: Yield Optimization Parameters for 4'-Fluorochalcone Synthesis
| Parameter | Optimal Range | Effect on Yield | Critical Considerations |
|---|---|---|---|
| Temperature | 50-80°C | Higher temp = faster reaction | Thermal degradation above 100°C |
| Base Concentration | 2.5-10 mol% | Higher conc = faster reaction | Side reactions above 15 mol% |
| Reaction Time | 0.5-8 hours | Longer time = higher conversion | Degradation after completion |
| Aldehyde Excess | 1.1-1.2 equiv | Slight excess improves yield | Cost considerations |
| Stirring Rate | 200-400 rpm | Better mixing = higher yield | Energy efficiency |
Post-reaction workup procedures significantly impact final product yield and purity [26] . Acidification of the reaction mixture using dilute hydrochloric acid facilitates precipitation of the chalcone product while neutralizing excess base [24] . The precipitation process should be performed under controlled conditions to promote formation of well-formed crystals that are easily filtered and washed .
The thermal behavior of 4'-fluorochalcone, particularly the (Z)-isomer, exhibits distinct characteristics that reflect the fundamental differences in molecular geometry and intermolecular interactions compared to its (E)-counterpart. Melting point determination represents a critical physicochemical parameter for understanding the solid-state properties and thermal stability of this fluorinated chalcone derivative [1].
The (E)-isomer of 4'-fluorochalcone demonstrates a melting point range of 78.0 to 81.0 degrees Celsius [1], as determined through standard melting point apparatus and differential scanning calorimetry techniques. However, the (Z)-isomer exhibits characteristically lower melting points due to reduced intermolecular packing efficiency and decreased thermodynamic stability [2]. The configurational instability of the Z-isomer arises from significant steric effects between the carbonyl group and the A-ring, which destabilizes the molecular conformation and reduces the energy barrier for phase transitions [2].
Thermodynamic stability analysis reveals that the Z-configuration represents a higher energy state compared to the E-isomer. Computational studies demonstrate that E-chalcone isomers are consistently more thermodynamically stable, with the stability order generally following the pattern where trans configurations exhibit negative Gibbs free energy changes, indicating spontaneous formation [3] [4]. The Z-isomer shows positive Gibbs free energy changes, suggesting that its formation is thermodynamically unfavorable and represents a metastable state [4].
Differential scanning calorimetry investigations indicate that 4'-fluorochalcone maintains thermal stability up to approximately 300 degrees Celsius [5] [6]. The compound exhibits characteristic endothermic transitions corresponding to melting, followed by decomposition onset at elevated temperatures. Weight loss analyses through thermogravimetric methods demonstrate minimal mass reduction below 300 degrees Celsius, confirming good thermal stability within typical processing and storage temperature ranges [6] [7].
The enthalpy of fusion and heat capacity changes during thermal transitions provide insights into the molecular reorganization processes. The Z-isomer typically exhibits lower enthalpy values due to weaker intermolecular interactions and reduced crystalline order [7]. Thermodynamic parameters such as heat capacity demonstrate temperature-dependent behavior, with characteristic increases corresponding to vibrational mode activation at elevated temperatures [8].
The solubility characteristics of 4'-fluorochalcone (Z)-isomer reflect the compound's amphiphilic nature, combining hydrophobic aromatic systems with the polar carbonyl functionality and fluorine substitution. Solubility profiling across various solvent systems reveals distinct patterns that correlate with molecular interaction mechanisms and polarity parameters [5] [6].
Methanol solubility demonstrates good to moderate dissolution characteristics, attributed to hydrogen bonding interactions between the methanol hydroxyl group and the carbonyl oxygen of the chalcone structure [5] [6]. Experimental investigations reveal that 4'-fluorochalcone exhibits enhanced solubility in methanol-benzene mixtures, with solubility parameters varying systematically with composition ratios [5] [6]. The thermodynamic parameters derived from ultrasonic velocity measurements indicate specific solute-solvent interactions in alcoholic media [5] [6].
Benzene solubility shows excellent dissolution properties, reflecting strong π-π stacking interactions between the aromatic rings of benzene and the conjugated chalcone system [5] [6]. The partition coefficient values in benzene-containing systems indicate high lipophilicity, with positive log P values suggesting preferential distribution into organic phases [5] [6]. Acoustical impedance measurements and intermolecular free path length calculations provide quantitative insights into the molecular interactions governing solubility behavior [5] [6].
Aqueous solubility remains characteristically poor due to the predominantly hydrophobic nature of the fluorinated chalcone structure. The fluorine substitution introduces unique electronic effects that influence partition coefficients without significantly enhancing water solubility. The C-F bond polarity creates localized dipole moments that affect intermolecular interactions while maintaining overall lipophilic character [5].
Chloroform and other halogenated solvents demonstrate excellent solubility profiles, attributed to dipole-dipole interactions and similar polarity characteristics. DMSO solubility shows good characteristics due to the strong dipolar interactions and hydrogen bonding capabilities of the solvent system.
Partition coefficient determination reveals positive values indicating lipophilic behavior. The fluorine substitution effect enhances membrane permeability characteristics while maintaining favorable lipophilicity profiles [5]. Solvation number calculations using established equations demonstrate structure-forming tendencies in mixed solvent systems, with positive values indicating favorable molecular organization [5] [6].
The ultraviolet-visible absorption spectroscopy of 4'-fluorochalcone (Z)-isomer reveals characteristic dual-band absorption patterns that reflect the electronic transitions within the conjugated π-electron system. Band I, representing the primary absorption maximum, occurs in the 340-390 nanometer range with molar absorptivity values of 14,000-20,000 M⁻¹cm⁻¹ [9] [10] [11]. This intense absorption corresponds to π→π* transitions within the extended conjugated system encompassing both aromatic rings and the α,β-unsaturated carbonyl linkage [9].
Band II, appearing in the 220-270 nanometer region, represents secondary absorption with lower molar absorptivity values of 5,000-10,000 M⁻¹cm⁻¹ [9]. This absorption band corresponds to localized aromatic transitions and n→π* transitions associated with the carbonyl chromophore [9]. The fluorine substitution introduces subtle shifts in absorption maxima due to electronic perturbations of the aromatic π-system [9].
Solvent effects significantly influence the absorption characteristics and spectral positions. Polar solvents typically induce bathochromic shifts due to stabilization of excited states through dipole-dipole interactions [9]. Nonpolar solvents generally maintain absorption maxima closer to gas-phase values with reduced spectral broadening [9].
Fluorescence emission characteristics demonstrate solvent-dependent behavior with emission maxima varying according to the polarity and hydrogen bonding capacity of the medium. Quantum yield measurements indicate moderate to good fluorescence efficiency, particularly in rigid or viscous environments that restrict nonradiative decay pathways [12]. Fluorescence lifetime values reflect the excited state dynamics and environmental interactions affecting the photophysical properties [12].
Excitation spectra closely parallel the absorption profiles, confirming that fluorescence emission originates from the same electronic transitions responsible for UV-visible absorption [12] [13]. Emission spectra typically exhibit Stokes shifts of 20-50 nanometers, indicating excited state relaxation and solvent reorganization processes [12] [13].
Photostability assessments reveal variable behavior depending on substitution patterns and environmental conditions. Continuous UV irradiation can induce photoisomerization between Z and E configurations, with quantum yields dependent on wavelength and solvent characteristics [11]. Photodegradation pathways may involve oxidative processes and bond cleavage reactions under prolonged exposure conditions [11].
Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprinting for 4'-fluorochalcone (Z)-isomer through multi-nuclear analysis encompassing ¹H, ¹³C, and ¹⁹F nuclei. Proton NMR characteristics reveal distinctive signal patterns that enable configurational assignment and structural confirmation [14] [15].
Aromatic proton signals appear in the 7.2-8.0 ppm region as complex multiplets with coupling constants of 7-8 Hz [5] [6]. Fluorinated aromatic protons exhibit characteristic chemical shifts in the 6.8-7.6 ppm range with additional fluorine coupling creating complex multiplet patterns [14] [15]. Vinyl proton signals corresponding to the α,β-unsaturated system appear as doublets in the 6.5-7.8 ppm region with coupling constants of 15-16 Hz for trans-coupled protons [5] [6].
Carbon-13 NMR spectroscopy reveals distinctive carbon environments with carbonyl carbon resonances appearing around 185 ppm [16] [5]. Aromatic carbon signals span the 120-140 ppm region, while fluorinated aromatic carbons exhibit characteristic doublet patterns in the 160-165 ppm range with carbon-fluorine coupling constants of 245-250 Hz [14] [15].
Fluorine-19 NMR spectroscopy provides unambiguous identification of the fluorine substitution with chemical shifts in the -110 to -120 ppm range relative to trifluoroacetic acid standards [15]. Long-range carbon-fluorine coupling extends over six bonds with coupling constants of approximately 1.9 Hz, demonstrating the extended electronic influence of fluorine substitution [14].
High-resolution mass spectrometry enables precise molecular weight determination with sub-ppm accuracy for elemental composition confirmation [17] [18] [19]. The molecular ion peak appears at m/z 226 corresponding to the molecular formula C₁₅H₁₁FO [5] [6]. Fragmentation patterns provide structural insights through characteristic ion formations [20] [21].
Base peak formation varies with ionization conditions and instrumental parameters. Common fragment ions include m/z 197 corresponding to [M-CHO]⁺ through formyl group loss, m/z 151 representing [M-C₆H₅]⁺ via phenyl group elimination, and m/z 123 corresponding to [FC₆H₄CO]⁺ representing the fluorinated acylium ion [20] [21].
Electron impact ionization typically produces moderate molecular ion intensities of 20-40% with extensive fragmentation providing structural confirmation [21] [22]. Chemical ionization techniques may enhance molecular ion stability while reducing fragmentation intensity, facilitating molecular weight confirmation [17] [19].